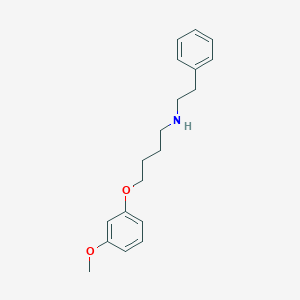
4-(3-methoxyphenoxy)-N-(2-phenylethyl)-1-butanamine
Übersicht
Beschreibung
4-(3-methoxyphenoxy)-N-(2-phenylethyl)-1-butanamine, also known as MPPEB, is a chemical compound that belongs to the class of phenethylamines. It is a research chemical that has been studied for its potential use in the field of neuroscience.
Wirkmechanismus
4-(3-methoxyphenoxy)-N-(2-phenylethyl)-1-butanamine is thought to exert its effects on the central nervous system by binding to and activating the serotonin 5-HT2A receptor and the dopamine D2 receptor. This activation leads to an increase in the release of neurotransmitters, such as serotonin and dopamine, which are involved in the regulation of mood and behavior.
Biochemical and physiological effects:
4-(3-methoxyphenoxy)-N-(2-phenylethyl)-1-butanamine has been shown to have both biochemical and physiological effects on the central nervous system. It has been shown to increase the release of serotonin and dopamine, which are both involved in the regulation of mood and behavior. It has also been shown to increase the activity of certain brain regions, such as the prefrontal cortex and the striatum.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(3-methoxyphenoxy)-N-(2-phenylethyl)-1-butanamine in lab experiments is its selectivity for the serotonin 5-HT2A receptor and the dopamine D2 receptor, which allows for more specific studies of these receptors. However, one limitation of using 4-(3-methoxyphenoxy)-N-(2-phenylethyl)-1-butanamine is its potential for off-target effects, which may complicate the interpretation of results.
Zukünftige Richtungen
1. Further studies on the effects of 4-(3-methoxyphenoxy)-N-(2-phenylethyl)-1-butanamine on other neurotransmitter systems, such as the glutamate and GABA systems.
2. Investigation of the potential therapeutic applications of 4-(3-methoxyphenoxy)-N-(2-phenylethyl)-1-butanamine, such as in the treatment of mood disorders.
3. Development of more selective and potent analogs of 4-(3-methoxyphenoxy)-N-(2-phenylethyl)-1-butanamine for use in lab experiments and potential therapeutic applications.
4. Exploration of the potential use of 4-(3-methoxyphenoxy)-N-(2-phenylethyl)-1-butanamine in combination with other drugs or therapies for enhanced effects.
Wissenschaftliche Forschungsanwendungen
4-(3-methoxyphenoxy)-N-(2-phenylethyl)-1-butanamine has been studied for its potential use in the field of neuroscience, specifically for its effects on the central nervous system. It has been shown to have affinity for the serotonin 5-HT2A receptor and the dopamine D2 receptor, which are both involved in the regulation of mood and behavior.
Eigenschaften
IUPAC Name |
4-(3-methoxyphenoxy)-N-(2-phenylethyl)butan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2/c1-21-18-10-7-11-19(16-18)22-15-6-5-13-20-14-12-17-8-3-2-4-9-17/h2-4,7-11,16,20H,5-6,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USUQOQWPCWDKIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCCCNCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-methoxyphenoxy)-N-(2-phenylethyl)-1-butanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-ethyl-3-isoxazolecarboxamide](/img/structure/B4650987.png)

![2-[(2-aminophenyl)thio]-N-(4-bromo-2,3-dimethylphenyl)acetamide](/img/structure/B4651000.png)
![N-(3-bromophenyl)-2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4651010.png)
![methyl (3-{[1-(4-chlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B4651013.png)

![5-(5-ethyl-2-thienyl)-N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4651029.png)

![N-{1-methyl-2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B4651037.png)
![N-(3-methoxyphenyl)-2-[(4-oxo-3,6-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B4651048.png)
![4-{[5-(4-bromophenyl)-3-isoxazolyl]carbonyl}morpholine](/img/structure/B4651058.png)
![1-[(3,5-dimethylphenoxy)methyl]-N-(2,3-dimethylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4651070.png)
![6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-propyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4651075.png)
